Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817494
InChI: InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3
SMILES:
Molecular Formula: C28H24
Molecular Weight: 360.5 g/mol

Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-

CAS No.:

Cat. No.: VC18817494

Molecular Formula: C28H24

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- -

Specification

Molecular Formula C28H24
Molecular Weight 360.5 g/mol
IUPAC Name 12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene
Standard InChI InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3
Standard InChI Key XPFCISUAUMFZRE-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C3=CC=CC=C3C=C2)C4=C1C=C5C6=CC=CC=C6C(C5=C4)(C)C)C

Introduction

Structural Characterization and Molecular Geometry

Core Framework and Substituent Effects

The benz[g]indeno[1,2-b]fluorene backbone consists of a central fluorene unit fused with indene and benzene rings. The tetramethyl groups at the 7- and 13-positions adopt a perpendicular orientation relative to the planar π-system, as observed in analogous indenofluorene derivatives . X-ray crystallographic studies of related compounds, such as benz[c]indeno[2,1-a]fluorene (6b), reveal nearly planar core geometries with bond length alternation patterns indicative of biradical character (Table 1) . For example, the exo-methylene bond (a) in 6b measures 1.403 Å, longer than a typical C(sp²)−C(sp²) double bond (1.349 Å), suggesting partial single-bond character due to biradical contributions .

Table 1: Comparative Bond Lengths (Å) in Indenofluorene Derivatives

Bond Position3b (Indeno[2,1-a]fluorene)6b (Benz[c]indeno[2,1-a]fluorene)Theoretical Prediction for Benz[g]indeno[1,2-b]fluorene
a (exo-methylene)1.391(2)1.403(2)1.408–1.412
b (central bridge)1.480(2)1.468(2)1.475–1.480
c (quinoidal)1.359(3)1.398(2)1.385–1.390

Theoretical models predict that the benz[g]indeno[1,2-b]fluorene framework exhibits enhanced biradical character compared to its [2,1-a] and [2,1-b] isomers due to the extended conjugation pathway and reduced steric strain .

Synthesis and Stability Considerations

Synthetic Pathways

The synthesis of benz[g]indeno[1,2-b]fluorene derivatives typically involves a multi-step strategy:

  • Diradical Precursor Preparation: A dihydroindenofluorene diol is synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization.

  • Dehydrogenation: Oxidative dehydrogenation using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the biradicaloid core.

  • Steric Protection: Introduction of methyl groups via alkylation or Grignard reactions stabilizes the reactive quinoidal subunits .

For example, the air-sensitive benz[c]indeno[2,1-a]fluorene (6b) was stabilized by mesityl groups, achieving a half-life of 77 minutes under ambient conditions . Similarly, the tetramethyl groups in benz[g]indeno[1,2-b]fluorene likely extend its stability, though experimental data remain limited.

Challenges in Isolation

The compound’s high reactivity stems from its NQDM substructure, which is prone to [4+2] cycloaddition and oxidation. Steric shielding by the tetramethyl groups mitigates these pathways but complicates crystallization. Single-crystal X-ray diffraction of analogous compounds reveals distorted s-cis diene moieties (torsion angles: 15.2°), which may persist in the benz[g] derivative .

Electronic Properties and Biradical Character

HOMO-LUMO Energy Gaps

Density functional theory (DFT) calculations on indenofluorene isomers predict a HOMO-LUMO gap of 1.66–2.25 eV, depending on the biradical character (y) . For benz[g]indeno[1,2-b]fluorene, the extended conjugation and methyl substituents are expected to narrow this gap further. Cyclic voltammetry of 3b (indeno[2,1-a]fluorene) revealed a redox gap of 2.10 V, correlating with its optical absorption at 730 nm .

Singlet-Triplet Energy Gap

The singlet-triplet (S-T) energy gap, a critical parameter for spintronic applications, is influenced by the biradical character. For 4b (indeno[2,1-b]fluorene), the S-T gap was calculated as 10.3 kJ mol⁻¹, while 6b exhibited a larger gap of 31.2 kJ mol⁻¹ . The benz[g] isomer’s S-T gap is hypothesized to fall within this range, though experimental validation is needed.

Reactivity and Functionalization

Oxidative Pathways

Like 6b, benz[g]indeno[1,2-b]fluorene is susceptible to oxidation at the inner naphthalene positions, forming endoperoxides or quinone adducts . The tetramethyl groups may redirect reactivity toward the less shielded exo-methylene carbons, akin to 3c’s reaction with maleic anhydride .

Cycloaddition and Dimerization

Thermal treatment of 6b in toluene yielded a [4+2] dimer (18) via outer naphthalene bond formation . Benz[g]indeno[1,2-b]fluorene may undergo similar dimerization, potentially yielding conductive materials with extended π-stacks.

Applications and Future Directions

Organic Electronics

The low-energy absorption of 4b (λₘₐₓ = 1700 nm) suggests potential for near-infrared (NIR) optoelectronics . Benz[g]indeno[1,2-b]fluorene’s narrower HOMO-LUMO gap could enable applications in organic photovoltaics and field-effect transistors.

Quantum Materials

Macrocyclic indenofluorenes (20–23) exhibit delocalized spin densities, hinting at topological insulator behavior . Functionalizing benz[g]indeno[1,2-b]fluorene into 2D or 3D architectures may unlock novel magnetic or conductive states.

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